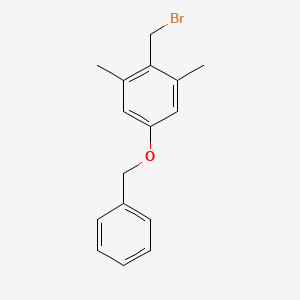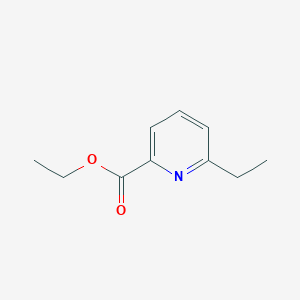
Ethyl 6-ethylpicolinate
概要
説明
Ethyl 6-ethylpicolinate is a chemical compound that belongs to the class of pyridine derivatives. This compound is widely used in scientific research for its various applications in the field of organic chemistry, biochemistry, and pharmacology. Ethyl 6-ethylpicolinate is synthesized through a multistep process that involves the reaction of different reagents.
作用機序
The mechanism of action of Ethyl 6-ethylpicolinate is not well understood. However, it is believed to act as a ligand and form coordination complexes with metal ions. These complexes have various applications in the field of catalysis and coordination chemistry.
生化学的および生理学的効果
The biochemical and physiological effects of Ethyl 6-ethylpicolinate are not well established. However, it is believed to have low toxicity and is not harmful to human health.
実験室実験の利点と制限
The advantages of using Ethyl 6-ethylpicolinate in lab experiments are its low toxicity, high stability, and versatility in organic synthesis. However, its limitations include its high cost and the multistep process involved in its synthesis.
将来の方向性
There are several future directions for the use of Ethyl 6-ethylpicolinate in scientific research. One direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the exploration of its potential applications in the field of pharmacology, biochemistry, and organic chemistry. Further studies are needed to establish the mechanism of action and the biochemical and physiological effects of Ethyl 6-ethylpicolinate.
科学的研究の応用
Ethyl 6-ethylpicolinate is widely used in scientific research for its various applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and catalysis. Ethyl 6-ethylpicolinate is used as a precursor in the synthesis of various pyridine derivatives, which have applications in the field of pharmacology, biochemistry, and organic chemistry.
特性
IUPAC Name |
ethyl 6-ethylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-8-6-5-7-9(11-8)10(12)13-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJCFLQYJFNQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440682 | |
| Record name | Ethyl 6-ethylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-ethylpicolinate | |
CAS RN |
41337-78-4 | |
| Record name | Ethyl 6-ethylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

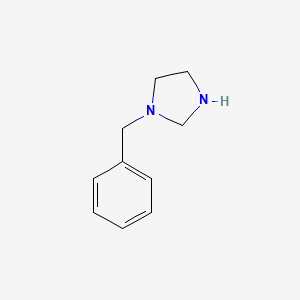
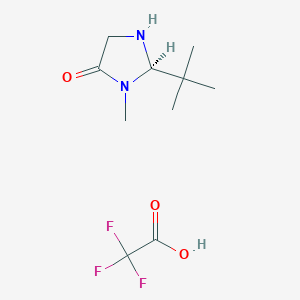
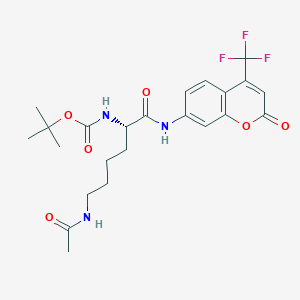
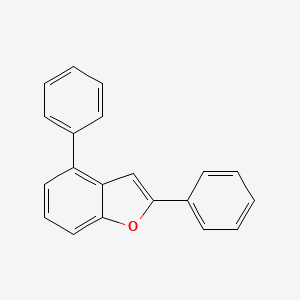
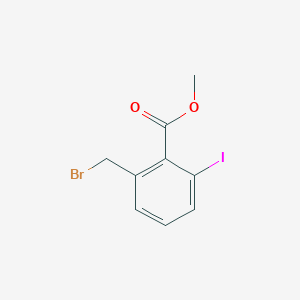
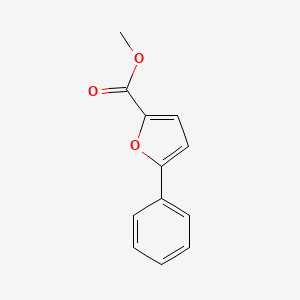
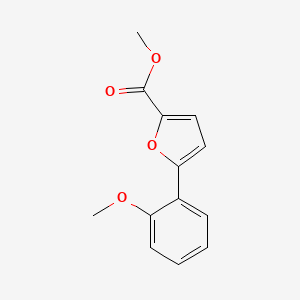
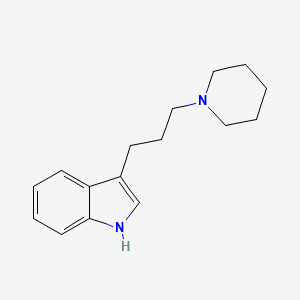
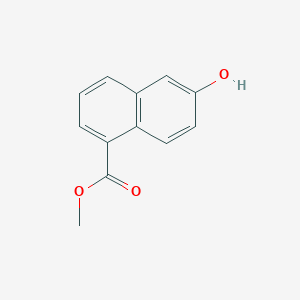
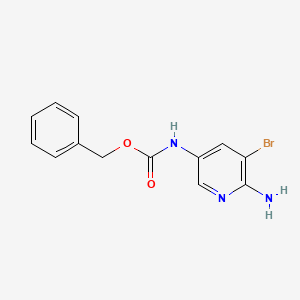

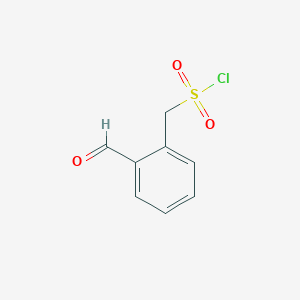
![Thiazolo[4,5-b]pyridine, 2-(methylthio)-](/img/structure/B1624348.png)
